methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a nitro-substituted pyrazole derivative featuring a methyl benzoate ester group. The compound’s structure includes a 5-methyl-3,4-dinitropyrazole moiety linked via a methylene bridge to the para position of the benzoate ester.
Properties
Molecular Formula |
C13H12N4O6 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
methyl 4-[(5-methyl-3,4-dinitropyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H12N4O6/c1-8-11(16(19)20)12(17(21)22)14-15(8)7-9-3-5-10(6-4-9)13(18)23-2/h3-6H,7H2,1-2H3 |
InChI Key |
BABMIBQCFAFYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a pyrazole derivative, followed by esterification with a benzoic acid derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more highly oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substitution reagents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of advanced materials, such as energetic materials and explosives.
Mechanism of Action
The mechanism of action of methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The nitro groups on the pyrazole ring can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Methyl Benzoate Derivatives
- Steric Considerations: The methyl group at the pyrazole 5-position introduces steric hindrance, contrasting with smaller substituents (e.g., halogens in C2–C4) or flexible chains (e.g., phenethylamino in ) .
Physicochemical Properties
- Solubility: The nitro groups may reduce solubility in polar solvents compared to amino-substituted analogs (e.g., ’s ethyl 4-(5-amino...) butanoate) but enhance compatibility with aromatic solvents .
- Hydrogen Bonding : The nitro groups can act as hydrogen-bond acceptors, influencing crystal packing patterns. This contrasts with sulfur-containing analogs (e.g., I-6373 in ), where thioether linkages may prioritize hydrophobic interactions .
Biological Activity
Methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 320.26 g/mol. The compound features a benzoate moiety linked to a pyrazole ring that contains multiple nitro substituents, contributing to its chemical reactivity and biological activities.
Pharmacological Properties
The pyrazole structure is known for a variety of pharmacological properties, including:
- Anticancer Activity : Compounds containing the pyrazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in HepG2 cells through the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation .
- Interaction with Biological Macromolecules : Studies suggest that the compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to growth factors and stressors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound relative to other pyrazole derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | Contains dimethyl substitutions | Different reactivity due to structural variations |
| Methyl 2-[3-(5-nitro-pyrazolyl)]benzoate | Lacks additional methyl groups | Simpler structure with potential different biological activity |
| Methyl 3-[4-chloro-(3,5-dimethyl)-1H-pyrazolyl]benzoate | Contains chlorine substitution | Variation in reactivity due to chlorine's electronegativity |
This table illustrates that the presence of both ester and nitro functionalities within the pyrazole framework enhances the potential applications of this compound compared to structurally similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on HepG2 Cells : A significant study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated an IC50 value of approximately , demonstrating moderate cytotoxicity comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound has strong binding affinity for targets involved in cancer progression. These findings support its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
